molecular formula C9H6BrNO2S B1523607 Methyl 4-bromobenzo[d]thiazole-2-carboxylate CAS No. 1187928-62-6

Methyl 4-bromobenzo[d]thiazole-2-carboxylate

Cat. No.: B1523607
CAS No.: 1187928-62-6
M. Wt: 272.12 g/mol
InChI Key: KTODNTHYJLARCN-UHFFFAOYSA-N
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Description

Methyl 4-bromobenzo[d]thiazole-2-carboxylate (CAS 1187928-62-6) is a high-purity brominated benzothiazole derivative serving as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . With a molecular formula of C9H6BrNO2S and a molecular weight of 272.12 g/mol, this compound is characterized by its 96% minimum purity . The bromine substituent at the 4-position of the benzothiazole core makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . Benzothiazole scaffolds are of significant research interest due to their wide range of biological activities, which are highly dependent on the nature and position of their substituents . As a heterocyclic building block, this compound is strictly for research and development applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper handling procedures should be followed: it may cause skin and serious eye irritation and may be harmful if swallowed or cause respiratory irritation . Recommended storage is in a sealed container under dry, cold conditions (2-8°C) .

Properties

IUPAC Name

methyl 4-bromo-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTODNTHYJLARCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696100
Record name Methyl 4-bromo-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-62-6
Record name Methyl 4-bromo-2-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-bromobenzo[d]thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or modulation of the protein’s function. This interaction is crucial for its antimicrobial and antifungal activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of certain cancer cells by interfering with their signaling pathways and inducing apoptosis. Additionally, it affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting its function. Additionally, the compound can interact with DNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, affecting cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and antifungal activities without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases significantly.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound’s metabolism involves oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments. The compound’s localization and accumulation are influenced by its interactions with these transporters and binding proteins, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its site of action, where it can exert its effects on cellular processes. The compound’s activity is influenced by its localization, as it needs to be in the right cellular compartment to interact with its target biomolecules effectively.

Biological Activity

Methyl 4-bromobenzo[d]thiazole-2-carboxylate is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The thiazole ring serves as a versatile scaffold for drug development due to its ability to interact with various biological targets.

Biological Activities

  • Antitumor Activity
    • This compound has shown promising results in various studies targeting cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated significant cytotoxicity against different cancer cell lines, with IC50 values often below 10 µM . The presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances this activity.
  • Antimicrobial Properties
    • Research indicates that thiazole derivatives exhibit antimicrobial activity against various pathogens, including fungi and bacteria. For example, some thiazole compounds have been reported to have minimum inhibitory concentrations (MIC) against Candida albicans and Aspergillus niger, suggesting that this compound may possess similar properties .
  • Anti-inflammatory Effects
    • Thiazole derivatives are also noted for their anti-inflammatory activities. Some studies have highlighted their potential in modulating inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. Key factors influencing its activity include:

  • Substituents on the Thiazole Ring : The presence of halogens or electron-donating groups at specific positions can significantly enhance the compound's potency.
  • Lipophilicity : Increased lipophilicity often correlates with better membrane permeability and bioavailability, which is crucial for effective drug action .

Table 1: Structure-Activity Relationship of Thiazole Derivatives

CompoundActivity TypeIC50/MIC (µM)Key Substituents
This compoundAntitumor<10Bromine at position 4
Compound AAntimicrobial3.92NO2 group in para position
Compound BAnti-inflammatory5.00Dimethyl substitution

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of Bcl-2 protein interactions . Molecular docking studies suggest that these compounds interact with specific protein targets, enhancing their anticancer efficacy.
  • Antimicrobial Efficacy : A study evaluating the antifungal properties of thiazole derivatives showed that certain compounds had MIC values comparable to standard antifungal agents . This highlights the potential of this compound in treating fungal infections.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromobenzo[d]thiazole-2-carboxylate has been investigated for its anticancer properties. Thiazole derivatives have shown promising results against various cancer cell lines. For instance, compounds derived from thiazole structures have been reported to exhibit cytotoxic effects against prostate cancer and melanoma cells, with some modifications leading to improved potency in the low nanomolar range .

Case Study: Anticancer Activity

A study synthesized several thiazole derivatives, including this compound, and evaluated their activity against human cancer cell lines. The results indicated that specific structural modifications enhanced the anticancer activity significantly, demonstrating the importance of structure-activity relationships (SAR) in drug design .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiazole compounds. This compound has been synthesized as part of a series of thiazole derivatives tested for antibacterial activity. These compounds showed effectiveness against multi-drug resistant strains of bacteria, suggesting their utility in developing new antibiotics .

Data Table: Antimicrobial Activity

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
This compoundEscherichia coli16 µg/mL

Synthesis and Organic Chemistry

The compound serves as an essential intermediate in synthesizing more complex thiazole derivatives. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis .

Synthetic Pathways

Recent studies have outlined synthetic routes involving this compound as a starting material for generating novel thiazole-based compounds with enhanced biological activities. These synthetic strategies often involve coupling reactions and cyclization processes that leverage the bromine atom's reactivity .

Material Science Applications

In addition to its biological applications, this compound has potential uses in materials science . Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical properties .

Case Study: Polymer Composites

Research demonstrated that incorporating thiazole derivatives into polymer systems resulted in composites with enhanced fire-retardant properties while maintaining flexibility and strength. This application is particularly relevant in industries requiring materials that can withstand high temperatures without compromising performance .

Comparison with Similar Compounds

Structural and Substituent Variations

The properties and reactivity of benzothiazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of methyl 4-bromobenzo[d]thiazole-2-carboxylate and its analogs:

Table 1: Key Structural and Physical Properties
Compound Name Substituent (Position) Molecular Formula Melting Point (°C) Key Applications/Reactivity
This compound Br (4) C₁₀H₇BrO₂S 105–108 Cross-coupling reactions, drug intermediates
Methyl 4-methoxybenzo[d]thiazole-2-carboxylate OMe (4) C₁₀H₉NO₃S Not reported Electron-rich scaffolds, mild reactivity
Ethyl 4-cyano-1-oxo-pyrido[2,1-b]benzo[d]thiazole-2-carboxylate CN (4), fused pyrido ring C₁₆H₁₀N₂O₃S Not reported Anticancer agents, complex heterocycles
Methyl 6-methoxybenzo[d]thiazole-2-carboxylate OMe (6) C₁₀H₉NO₃S Not reported Positional isomer effects on bioactivity

Key Observations :

  • Bromine vs. Methoxy : The bromine atom in the target compound introduces electron-withdrawing effects, enhancing its suitability for nucleophilic aromatic substitution (e.g., Suzuki coupling). In contrast, methoxy groups (electron-donating) reduce electrophilicity but improve solubility .
Table 2: Reactivity and Functionalization Potential
Compound Reactivity Profile Applications
This compound High electrophilicity at C4; participates in Suzuki, Buchwald-Hartwig couplings Drug intermediates, agrochemicals, OLED materials
Methyl 4-methoxybenzo[d]thiazole-2-carboxylate Limited electrophilicity; undergoes alkylation/halogenation with difficulty Solubility enhancers, fluorescent probes
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate CF₃ group enhances lipophilicity and metabolic stability Antimicrobial agents, kinase inhibitors

Preparation Methods

Cyclization of Aminobenzoates with Potassium Thiocyanate and Bromine

One of the most efficient and widely used methods involves the reaction of methyl 4-aminobenzoate derivatives with potassium thiocyanate (KSCN) and bromine (Br2) in glacial acetic acid. The general procedure is as follows:

  • Dissolve 1 equivalent of methyl 4-aminobenzoate and 4 equivalents of KSCN in glacial acetic acid.
  • Stir the mixture at room temperature for approximately 45 minutes.
  • Cool the reaction mixture to around 10 °C.
  • Add 2 equivalents of bromine dissolved in a small amount of acetic acid dropwise.
  • Stir the reaction overnight at room temperature.
  • Quench the reaction by placing the mixture on ice and basify to pH 8 using 25% ammonia solution.
  • Isolate the product by filtration.

This procedure facilitates the formation of the benzo[d]thiazole ring via an electrophilic thiocyanogen intermediate, which reacts with the amino group to form the heterocycle. The bromine is essential for generating the thiocyanogen species and for subsequent bromination at the 4-position of the benzo[d]thiazole ring.

Protection and Deprotection Strategies for Hydroxy Substituents

When synthesizing hydroxyl-substituted benzo[d]thiazole derivatives, protecting groups are employed to prevent unwanted side reactions during cyclization. The tert-butyldimethylsilyl (TBDMS) protecting group has proven effective:

  • The hydroxyl group of methyl 3-hydroxy-4-nitrobenzoate is protected by reaction with TBDMS chloride.
  • The nitro group is then reduced to an amino group via catalytic hydrogenation.
  • The cyclization with KSCN and bromine is performed under the general procedure but with reduced equivalents of reagents (2 equiv Br2 and 2 equiv KSCN).
  • Neutralization with ammonia solution during isolation yields the protected benzo[d]thiazole derivative.
  • Subsequent deprotection of the TBDMS group under mild acidic or fluoride ion conditions affords the free hydroxy compound.

This approach allows for the synthesis of hydroxy-substituted benzo[d]thiazoles that can be further derivatized.

Alternative Starting Materials and Functional Group Transformations

Another synthetic route involves starting from 2-amino-6-methoxybenzothiazole derivatives:

  • Diazotization of 2-amino-6-methoxybenzothiazole yields 2-bromo-6-methoxybenzothiazole.
  • Refluxing with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) converts the bromo derivative to the corresponding cyano compound.
  • Heating with pyridine hydrochloride under anhydrous and oxygen-free conditions at 200 °C converts the cyano compound to 2-cyano-6-hydroxybenzothiazole.
  • Ring closure with DL-cysteine hydrochloride produces the desired benzo[d]thiazole carboxylic acid derivative.
  • Esterification with methanol under acidic or buffered conditions yields methyl esters such as methyl 4-bromobenzo[d]thiazole-2-carboxylate.

This method is advantageous for obtaining hydroxy-substituted benzo[d]thiazole carboxylates and can be adapted for brominated derivatives.

Data Table: Comparison of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield Range (%) Notes
Cyclization of methyl 4-aminobenzoate Methyl 4-aminobenzoate KSCN (4 equiv), Br2 (2 equiv), AcOH, RT, overnight 35–95 Efficient, versatile for various substitutions
TBDMS Protection Strategy Methyl 3-hydroxy-4-nitrobenzoate TBDMS-Cl, catalytic hydrogenation, KSCN, Br2 Moderate to good Protects hydroxyl group, allows later derivatization
Diazotization and Cyanation Route 2-amino-6-methoxybenzothiazole NaNO2, HBr, KCN/DMSO reflux, pyridine HCl heating Moderate Suitable for hydroxy and cyano derivatives

Mechanistic Insights and Research Findings

  • The cyclization proceeds via formation of a thiocyanogen intermediate, which electrophilically attacks the amino group on the aromatic ring, leading to ring closure and formation of the benzo[d]thiazole nucleus.
  • Bromine plays a dual role: it generates thiocyanogen from KSCN and facilitates bromination at the 4-position.
  • The use of protecting groups such as TBDMS is crucial when hydroxyl substituents are present to prevent side reactions and ensure regioselectivity.
  • Reaction monitoring by HPLC-MS and NMR confirms the formation of intermediates and final products, supporting the proposed mechanism.
  • Optimization of reagent equivalents and reaction conditions allows for improved yields and scalability.

Q & A

Basic: What are the standard synthetic routes for Methyl 4-bromobenzo[d]thiazole-2-carboxylate?

Methodological Answer:
The synthesis typically involves bromination of a precursor thiazole ring followed by esterification. For example:

  • Step 1 : Bromination of benzo[d]thiazole derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the 4-bromo substituent.
  • Step 2 : Esterification of the carboxylic acid group at position 2 using methanol and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF .
  • Purification : Column chromatography or recrystallization ensures purity. Confirm the structure via NMR and mass spectrometry .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., bromine at C4, ester at C2) and confirm aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C9_9H6_6BrNO2_2S) and detects isotopic patterns for bromine .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement .

Basic: How are hydrolysis and coupling reactions performed on this compound?

Methodological Answer:

  • Hydrolysis : React with aqueous NaOH to convert the methyl ester to a carboxylic acid. Monitor via TLC and isolate via acid precipitation .
  • Amide Coupling : Use EDC or DCC with DMAP as a catalyst to couple the carboxylic acid to amines. Example: Reaction with aromatic amines yields thiazole-carboxamide derivatives .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, fume hood) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize reaction yields in bromination steps?

Methodological Answer:

  • Solvent Selection : Use DCM or THF to enhance bromine solubility and reduce side reactions.
  • Temperature Control : Maintain 0–5°C during bromine addition to minimize over-bromination .
  • Catalysts : Add catalytic FeCl3_3 to accelerate electrophilic substitution .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) or methoxy groups at C4 to assess antimicrobial potency .
  • Bioassays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7). Use MIC and IC50_{50} values for comparison .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Reproducibility Checks : Verify assay conditions (pH, temperature, solvent controls) across replicates.
  • Target Validation : Use molecular docking (e.g., AutoDock Vina) to confirm interactions with enzymes like dihydropteroate synthase. Compare binding energies across analogs .

Advanced: What computational methods predict this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution at C4. Analyze frontier molecular orbitals (FMOs) for reactivity hotspots .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates .

Advanced: How to troubleshoot low crystallinity in X-ray studies?

Methodological Answer:

  • Crystallization Solvents : Screen mixtures of EtOAc/hexane or DCM/pentane.
  • SHELX Refinement : Adjust parameters (e.g., ISOR, SIMU) to model disorder. Validate via R-factor and residual density maps .

Advanced: How to design bioconjugates for targeted drug delivery?

Methodological Answer:

  • Linker Chemistry : Attach polyethylene glycol (PEG) via ester hydrolysis and carbodiimide-mediated coupling to antibodies.
  • In Vivo Testing : Use fluorescent tags (e.g., FITC) to track biodistribution in murine models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromobenzo[d]thiazole-2-carboxylate
Reactant of Route 2
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Methyl 4-bromobenzo[d]thiazole-2-carboxylate

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